molecular formula C15H13NO4 B14182306 Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate CAS No. 920511-16-6

Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate

Cat. No.: B14182306
CAS No.: 920511-16-6
M. Wt: 271.27 g/mol
InChI Key: DBKZDPYVSCOOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a formyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves the condensation of 4-formyl-3-methoxyphenylboronic acid with methyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Methyl 3-(4-carboxy-3-methoxyphenyl)pyridine-2-carboxylate.

    Reduction: Methyl 3-(4-hydroxymethyl-3-methoxyphenyl)pyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is unique due to the presence of both a formyl group and a methoxyphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

920511-16-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C15H13NO4/c1-19-13-8-10(5-6-11(13)9-17)12-4-3-7-16-14(12)15(18)20-2/h3-9H,1-2H3

InChI Key

DBKZDPYVSCOOKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.